环(苯丙氨酸-脯氨酸)

描述

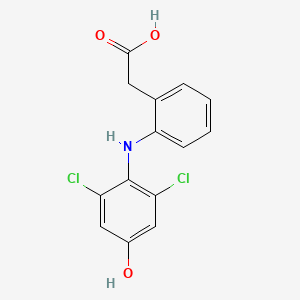

环(苯丙氨酸-脯氨酸),也称为环(苯丙氨酰脯氨酰),是一种属于二酮哌嗪类别的环状二肽。这些化合物是自然界中常见的相对简单的肽衍生物。 环(苯丙氨酸-脯氨酸)由各种细菌物种产生,包括溶血弧菌和乳酸杆菌属 。 它在作为信号分子和毒力因子方面发挥着双重作用 .

科学研究应用

环(苯丙氨酸-脯氨酸)具有广泛的科学研究应用:

化学: 它被用作研究肽环化和二酮哌嗪形成的模型化合物。

生物学: 环(苯丙氨酸-脯氨酸)在细菌中充当群体感应分子,调节与毒力和生物膜形成相关的基因表达.

作用机制

环(苯丙氨酸-脯氨酸)通过各种机制发挥作用:

群体感应: 它与细菌中的特定受体相互作用,以调节与毒力和生物膜形成相关的基因表达.

细胞毒活性: 它通过破坏细胞过程和信号通路来诱导癌细胞凋亡.

抗真菌活性: 它通过干扰细胞壁合成和膜完整性来抑制真菌生长.

生化分析

Biochemical Properties

Cyclo(Phe-Pro) plays a crucial role in biochemical reactions, particularly as a quorum sensing molecule in Vibrio vulnificus . It interacts with several biomolecules, including enzymes and proteins. For instance, Cyclo(Phe-Pro) inhibits retinoic acid-inducible gene-I (RIG-I) polyubiquitination by specifically interacting with RIG-I, thereby blunting IRF-3 activation and type-I interferon production . Additionally, Cyclo(Phe-Pro) exhibits cytotoxic activity against HCT-116 cells, indicating its potential role in cancer therapy .

Cellular Effects

Cyclo(Phe-Pro) exerts various effects on different cell types and cellular processes. In host cells, Cyclo(Phe-Pro) acts as a virulence factor, suppressing innate immune responses and inducing DNA damage . It inhibits interferon-β production by interfering with the retinoic-acid-inducible gene-1 (RIG-1) and induces apoptosis in host mammalian cells via elevation of reactive oxygen species (ROS) . These effects highlight the compound’s significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Cyclo(Phe-Pro) exerts its effects through various mechanisms. It binds to specific biomolecules, such as RIG-I, inhibiting its polyubiquitination and subsequent activation of IRF-3 . This inhibition leads to a reduction in type-I interferon production, thereby modulating the immune response. Additionally, Cyclo(Phe-Pro) induces apoptosis by elevating ROS levels, which can cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(Phe-Pro) can change over time. Studies have shown that Cyclo(Phe-Pro) is taken up by cells in a concentration-dependent manner and does not require energy for transportation across biological membranes . The intracellular accumulation of Cyclo(Phe-Pro) remains relatively stable over short periods, indicating its stability in vitro

Dosage Effects in Animal Models

The effects of Cyclo(Phe-Pro) vary with different dosages in animal models. While specific dosage studies on Cyclo(Phe-Pro) are limited, similar cyclic dipeptides have shown dose-dependent effects on biological activities . For instance, high doses of cyclic dipeptides can exhibit toxic or adverse effects, while lower doses may have therapeutic potential

Metabolic Pathways

Cyclo(Phe-Pro) is involved in various metabolic pathways, particularly in bacterial species. It functions as a quorum sensing molecule, regulating the expression of virulence factors in Vibrio species . The metabolic pathways involving Cyclo(Phe-Pro) include its synthesis, transport, and degradation within bacterial cells . The compound’s interaction with enzymes and cofactors in these pathways influences metabolic flux and metabolite levels.

Transport and Distribution

Cyclo(Phe-Pro) is transported and distributed within cells and tissues through passive diffusion . Studies have shown that Cyclo(Phe-Pro) is taken up by cells in a concentration-dependent manner and does not require specific transporters or binding proteins . This passive transport mechanism allows Cyclo(Phe-Pro) to move across biological membranes and accumulate within cells, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of Cyclo(Phe-Pro) is primarily within the cytoplasm, where it interacts with various biomolecules to exert its effects . The compound does not require specific targeting signals or post-translational modifications for its localization. Its ability to diffuse across biological membranes allows it to reach different cellular compartments and organelles, influencing cellular processes and functions.

准备方法

合成路线和反应条件: 环(苯丙氨酸-脯氨酸)可以通过固相肽合成 (SPPS) 或液相合成来合成。在 SPPS 中,苯丙氨酸和脯氨酸依次偶联在固体载体上,然后环化形成二酮哌嗪环。 反应条件通常涉及使用偶联试剂,如二环己基碳二亚胺 (DCC) 和 N-羟基苯并三唑 (HOBt),在诸如二甲基甲酰胺 (DMF) 等有机溶剂中 .

工业生产方法: 环(苯丙氨酸-脯氨酸)的工业生产可能涉及使用已知自然产生该化合物的细菌菌株的发酵过程。 细菌在受控条件下培养,化合物从培养基中提取和纯化 .

化学反应分析

反应类型: 环(苯丙氨酸-脯氨酸)经历各种化学反应,包括:

氧化: 它可以被氧化形成二酮哌嗪衍生物。

还原: 还原反应可以修饰二酮哌嗪环。

常用试剂和条件:

氧化: 诸如过氧化氢或高锰酸钾在水性或有机溶剂中。

还原: 诸如硼氢化钠或氢化铝锂在无水条件下。

主要产物: 从这些反应中形成的主要产物包括各种取代的二酮哌嗪和修饰的环状二肽 .

相似化合物的比较

环(苯丙氨酸-脯氨酸)在二酮哌嗪中是独特的,因为它在作为信号分子和毒力因子方面发挥着双重作用。类似的化合物包括:

环(亮氨酸-脯氨酸): 另一种具有类似结构特征但不同生物活性的二酮哌嗪.

环(缬氨酸-脯氨酸): 具有不同立体化学和生物学效应的二酮哌嗪.

属性

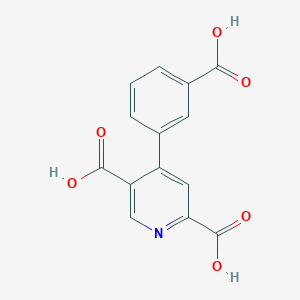

IUPAC Name |

3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBUWPVZSXDWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933019 | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-26-8, 14705-60-3, 26488-24-4 | |

| Record name | (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 64863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-prolyl diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(D-phenylalanyl-L-prolyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclo(Phe-Pro) influence virulence factor production in Vibrio cholerae?

A1: Cyclo(Phe-Pro) disrupts the ToxR regulon in Vibrio cholerae. It activates the expression of LeuO, a LysR-family regulator, which in turn represses AphA transcription. This repression ultimately downregulates the ToxR regulon, leading to decreased production of cholera toxin (CT) and toxin-coregulated pilus (TCP), key virulence factors. [, ]

Q2: Does cyclo(Phe-Pro) impact ToxR directly?

A2: Cyclo(Phe-Pro) does not appear to directly bind or modify ToxR. Instead, it seems to enhance ToxR's ability to activate leuO transcription, suggesting an indirect modulation of the ToxR regulon. []

Q3: Beyond V. cholerae, what other bacteria are affected by cyclo(Phe-Pro)?

A3: Cyclo(Phe-Pro) affects the expression of ompU in several Vibrio species, including V. cholerae, V. vulnificus, V. parahaemolyticus, and V. harveyi. In V. cholerae, it also enhances the expression of the ctx genes, also regulated by ToxR. []

Q4: How does cyclo(Phe-Pro) produced by Vibrio vulnificus impact the host immune response?

A4: Cyclo(Phe-Pro) from V. vulnificus suppresses the host's innate immune response by inhibiting the NF-κB pathway. This suppression leads to decreased production of proinflammatory cytokines, nitric oxide, and reactive oxygen species in macrophages. [, , ]

Q5: What gene in V. vulnificus is responsible for cyclo(Phe-Pro) production?

A5: The gene VVMO6_03017 has been identified as essential for cyclo(Phe-Pro) production in V. vulnificus. Deletion of this gene reduces cFP production and attenuates virulence in a mouse model. [, ]

Q6: Does cyclo(Phe-Pro) interfere with antiviral innate immunity?

A6: Yes, research suggests that cyclo(Phe-Pro) can inhibit RIG-I-mediated antiviral innate immunity. [, ]

Q7: What is the molecular formula and weight of cyclo(Phe-Pro)?

A7: Cyclo(Phe-Pro) has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol.

Q8: What spectroscopic techniques are helpful for identifying cyclo(Phe-Pro)?

A8: Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Electronic Circular Dichroism (ECD) are valuable tools for characterizing and identifying cyclo(Phe-Pro), particularly for differentiating its stereoisomers. [, , , ]

Q9: Has cyclo(Phe-Pro) been found in food products?

A9: Yes, cyclo(Phe-Pro) has been identified in various food and beverage products, including beer and fermented foods like kimchi. [, , ]

Q10: Can the detection of cyclo(Phe-Pro) in biological samples be misconstrued?

A10: Yes, there is a possibility for misinterpretation. A dihydroergotamine artifact detectable by GC-MS analysis shares a similar structure with cyclo(Phe-Pro). This artifact can originate from dietary sources like cocoa powder or even from enzymatic preparations used in lab protocols, making it crucial to carefully interpret such findings. []

Q11: What types of coatings incorporate cyclo(Phe-Pro) for food preservation?

A11: Cyclo(Phe-Pro) produced by Streptomyces rochei DSM 41729, when complexed with chitosan oligomers (COS), demonstrates synergistic antifungal activity against Botrytis cinerea, a common postharvest pathogen in fruits like table grapes. This complex, when applied as a coating, can significantly extend the shelf life of these fruits. []

Q12: Does cyclo(Phe-Pro) exhibit any catalytic activity?

A12: Current research primarily focuses on cyclo(Phe-Pro)'s biological activities rather than its catalytic properties. No significant catalytic applications have been reported yet.

Q13: Have computational methods been used to study cyclo(Phe-Pro)?

A13: Yes, computational techniques like molecular docking have been employed to investigate the potential interactions of cyclo(Phe-Pro) with target proteins, such as interleukins involved in sinusitis. These studies help predict potential therapeutic applications. []

Q14: Are there specific formulation strategies to improve cyclo(Phe-Pro)'s stability or delivery?

A15: While the research primarily focuses on its biological activity, conjugation with chitosan oligomers has been shown to enhance its solubility and bioavailability, particularly in agricultural applications for controlling fungal growth. []

Q15: Is there information available on the SHE regulations, PK/PD, or toxicology of cyclo(Phe-Pro)?

A15: The current research primarily focuses on cyclo(Phe-Pro)'s fundamental biological activities and its role in microbial communities. More comprehensive studies are needed to assess its safety, pharmacokinetics, and potential toxicity for therapeutic applications.

Q16: What in vitro models have been used to study cyclo(Phe-Pro)?

A17: Several cell lines, including HT-29 colon cancer cells, HeLa cells, MCF-7 breast cancer cells, and macrophage cell lines, have been used to investigate the effects of cyclo(Phe-Pro) on cell growth, apoptosis, and cytokine production. [, , ]

Q17: Are there any in vivo studies on cyclo(Phe-Pro)?

A18: Yes, a mouse model of V. vulnificus infection has been used to demonstrate the role of the VVMO6_03017 gene in cyclo(Phe-Pro) production and virulence. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)